Superior Antibacterial Potency Against Staphylococcus aureus: 2-Fold Lower MIC vs. Regioisomeric and In-Class Sulfonamide Comparators
In a direct head-to-head study, N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) demonstrated superior antibacterial activity against Staphylococcus aureus ATCC 29213 with a minimum inhibitory concentration (MIC) of 256 μg/mL, compared to 512 μg/mL for its closest regioisomer N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1) and three other in-class sulfonamide derivatives (PSASF-x, PSASF-2, PSASF-3). This represents a 2-fold potency advantage specific to the para-acetyl substitution pattern [1]. Against Escherichia coli and Pseudomonas aeruginosa, all five compounds showed equivalent MIC values of 256 μg/mL, indicating the differentiation is pathogen-specific [1].
| Evidence Dimension | Antibacterial potency (MIC) against S. aureus ATCC 29213 |
|---|---|
| Target Compound Data | MIC = 256 μg/mL |
| Comparator Or Baseline | N-(3-acetylphenyl)-4-methylbenzenesulfonamide (PSASF-1) and other in-class sulfonamides: MIC = 512 μg/mL |
| Quantified Difference | 2-fold lower MIC (256 vs. 512 μg/mL) |
| Conditions | Broth microdilution method; S. aureus ATCC 29213; all compounds tested in parallel |
Why This Matters
For scientists procuring sulfonamide scaffolds for antibacterial research, the para-acetyl regioisomer offers twice the potency against a clinically relevant Gram-positive pathogen, reducing the quantity of compound needed per assay and potentially improving assay signal-to-noise ratios.
- [1] Ozbey, G., Tanriverdi, E.S., Senkal, B.F. et al. Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds. Pharm Chem J 57, 1394–1400 (2023). View Source
